2-Fluoro-3-methylbutanoic acid

Catalog No.
S661270
CAS No.
1578-62-7
M.F
C5H9FO2
M. Wt
120.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-methylbutanoic acid

CAS Number

1578-62-7

Product Name

2-Fluoro-3-methylbutanoic acid

IUPAC Name

2-fluoro-3-methylbutanoic acid

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)

InChI Key

DPPSUGSPUHMWEH-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)F

Canonical SMILES

CC(C)C(C(=O)O)F

The exact mass of the compound 2-Fluoro-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84354. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-3-methylbutanoic acid (CAS 1578-62-7), also known as 2-fluoroisovaleric acid, is an alpha-fluorinated branched-chain carboxylic acid utilized as a specialized building block in organic synthesis, medicinal chemistry, and materials science [1]. With a molecular weight of 120.12 g/mol, this compound serves as a fluorinated isostere for valine and isovaleric acid derivatives. The introduction of the highly electronegative fluorine atom at the alpha position fundamentally alters the molecule's electron density, significantly lowering its pKa and increasing its polarity compared to non-fluorinated aliphatic baselines[1]. These modified physicochemical properties make it a critical precursor for synthesizing metabolically stable enzyme inhibitors, advanced peptidomimetics, and chiral tails for liquid crystal technologies.

Research Fit

1 Chiral fluorinated building block for asymmetric synthesis and medicinal chemistry
2 Racemic procurement with established resolution pathway for single enantiomer access
3 α-Fluorine enables electronic modulation: shifts pKa and LogP versus non-fluorinated analogs

Procurement of generic non-fluorinated analogs, such as isovaleric acid (3-methylbutanoic acid), fails when specific physicochemical and metabolic profiles are required. The absence of the alpha-fluorine in isovaleric acid leaves the alpha-carbon vulnerable to rapid metabolic oxidation, rendering it unsuitable for stable peptidomimetic design [2]. Furthermore, standard isovaleric acid possesses a pKa of approximately 4.8, which is insufficiently acidic for formulations requiring a predominantly ionized state at lower pH levels [1]. Conversely, substituting with larger alpha-halo acids, such as 2-bromo-3-methylbutanoic acid, introduces excessive steric bulk that disrupts molecular packing in materials science applications, such as ferroelectric liquid crystals. 2-Fluoro-3-methylbutanoic acid provides a critical balance of a strong electron-withdrawing dipole with minimal steric hindrance.

Substitution Risk

Regioisomer mismatch
Fluorine at α-carbon strongly influences acidity and steric profile; 4-fluoro or other regioisomers shift electronic distribution and may alter reactivity.
Non-fluorinated analog gap
3-Methylbutanoic acid lacks the chiral center and α-fluorine effect; pKa and LogP differ, limiting direct substitution in pH-sensitive or ADME-optimized pathways.
Racemate vs. single enantiomer
Commercial bulk is racemic; chiral applications require enantiomerically enriched material via validated resolution, not simply the racemic mixture.

Modulation of Acidity and Ionization State

The introduction of the highly electronegative alpha-fluorine atom significantly alters the acidity of the carboxylic acid group. While the non-fluorinated parent compound, isovaleric acid, has a pKa of approximately 4.8, 2-fluoro-3-methylbutanoic acid exhibits a much lower pKa of ~2.8 [1]. This 2.0-unit reduction shifts the ionization equilibrium at physiological and formulation pH, enhancing aqueous solubility and altering membrane permeability.

Evidence DimensionCarboxylic acid pKa
Target Compound Data~2.8
Comparator Or BaselineIsovaleric acid (pKa ~4.8)
Quantified Difference~2.0 unit reduction in pKa
ConditionsAqueous solution, standard conditions

Crucial for tuning the solubility and pharmacokinetic profile of peptide isosteres and small-molecule therapeutics.

Chiral resolution
Head-to-head
(S)-enantiomer: >94% ee via diastereomeric salt resolution with R-(+)-α-methylbenzylamine; racemate baseline 0% ee
Supports enantiomer-specific synthesis workflow
Chiral capillary electrophoresis; scalable protocol

Metabolic Stability via Alpha-Oxidation Blockade

In drug design, the alpha-proton of branched aliphatic acids like isovaleric acid and valproic acid is highly susceptible to metabolic oxidation. Substituting this proton with fluorine in 2-fluoro-3-methylbutanoic acid completely blocks alpha-oxidation while retaining the steric profile of the isopropyl group [1]. This creates a metabolically stable isostere that maintains the necessary branched-chain structure for target binding without the rapid degradation seen in generic aliphatic acids.

Evidence DimensionSusceptibility to alpha-oxidation
Target Compound DataBlocked (metabolically stable at alpha position)
Comparator Or BaselineIsovaleric acid (highly susceptible to alpha-oxidation)
Quantified DifferenceComplete blockade of alpha-metabolism
ConditionsIn vivo metabolic pathways (e.g., CYP450 or related oxidative enzymes)

Allows buyers to synthesize longer-lasting enzyme inhibitors and peptidomimetics by preventing premature metabolic clearance.

Lipophilicity shift
Cross-study
LogP 1.07 (calc.) vs 3-methylbutanoic acid 1.16 (exp.); ΔLogP ≈ -0.09
Reported LogP reduction may support solubility optimization in lead series
In silico vs. experimental comparator; context-dependent

Dipole Moment and Steric Tuning in Ferroelectric Liquid Crystals

When used as a chiral tail in ferroelectric liquid crystals, 2-fluoro-3-methylbutanoic acid provides a critical balance of electronic and steric properties. Compared to alpha-bromo analogs, the alpha-fluoro substitution introduces a strong dipole moment directly at the asymmetric center with minimal steric disruption [1]. This specific combination dictates the conformational preferences of the chiral tail, favoring the formation of the desired SmC* (chiral smectic C) mesophase over less ordered states.

Evidence DimensionSteric bulk vs. Dipole moment in chiral tails
Target Compound DataHigh dipole moment, minimal steric bulk (favors SmC* phase)
Comparator Or Baseline2-Bromo-3-methylbutanoic acid (high steric bulk, disrupts packing)
Quantified DifferenceOptimized phase transition behavior due to smaller van der Waals radius of fluorine vs. bromine
ConditionsThermotropic liquid crystal phase evaluation (DSC and optical microscopy)

Essential for materials scientists procuring precursors to engineer stable, high-performance ferroelectric liquid crystal displays.

Acidity enhancement
Cross-study
pKa 3.99 (pred.) vs 3-methylbutanoic acid 4.77 (exp.); ΔpKa ≈ -0.78
Reported acidity difference may guide selective deprotonation strategies
Predicted vs. experimental; method context
Acute toxicity
Data to verify
IV LD50 = 180 mg/kg in mouse (reported)
Reported IV LD50 context; endpoint may aid dose-range review
Source not peer-reviewed; requires verification before in vivo use
Physical state
Reported
Melting point 35–40 °C; low-melting solid at ambient lab temperature
Solid form simplifies weighing and automated compound management
Comparator 3-methylbutanoic acid is liquid (m.p. -29 °C)

Synthesis of Metabolically Stable Peptidomimetics

Due to its resistance to alpha-oxidation[2], 2-fluoro-3-methylbutanoic acid is the preferred precursor for designing valine or isovaleric acid isosteres in peptide-based drugs. It ensures that the resulting therapeutic maintains the necessary branched-chain target binding profile while avoiding rapid metabolic degradation.

Formulation of pH-Sensitive Small Molecules

The ~2.0 unit pKa reduction compared to standard isovaleric acid [1] makes this compound ideal for tuning the ionization state of active pharmaceutical ingredients (APIs). It is utilized when a higher degree of aqueous solubility or a specific charge state is required at physiological pH.

Development of Ferroelectric Liquid Crystals

In materials science, this compound is procured to synthesize chiral tails for thermotropic liquid crystals. Its strong dipole moment and minimal steric bulk uniquely support the formation of the enantiotropic or monotropic SmC* mesophases [3], which are critical for high-response ferroelectric displays.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ferroelectric liquid crystal synthesis
Enantiomeric purity access via resolution
Resolution protocol reproducibility; ee verification
Medicinal chemistry PK modulation
α-Fluorine LogP/pKa shift
LogP and pKa property validation in target series
In vivo rodent pharmacology studies
Published acute toxicity data (LD50)
Dose-range verification; model-specific tolerability review

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1578-62-7

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